N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
Description
N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine is a spirobi[fluorene]-based organic compound characterized by a 9,9'-spirobi[fluoren] core substituted with biphenyl and dimethylfluorenyl amine groups. Its unique molecular architecture confers high thermal stability (glass transition temperature, $ T_g = 140^\circ \text{C} $) and electronic tunability, making it a critical material in organic light-emitting diodes (OLEDs), particularly as a hole-transporting layer (HTL) or electron-blocking layer (EBL) . The compound’s deep HOMO (highest occupied molecular orbital) level (-5.4 eV to -5.7 eV) facilitates efficient hole injection and recombination zone control in OLEDs, enhancing device efficiency and longevity .
Properties
Molecular Formula |
C52H37N |
|---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-N-(4-phenylphenyl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C52H37N/c1-51(2)45-20-10-6-16-39(45)43-30-28-37(32-49(43)51)53(36-26-24-35(25-27-36)34-14-4-3-5-15-34)38-29-31-44-42-19-9-13-23-48(42)52(50(44)33-38)46-21-11-7-17-40(46)41-18-8-12-22-47(41)52/h3-33H,1-2H3 |
InChI Key |
VJPYNOCTTLZZLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC7=C(C=C6)C8=CC=CC=C8C79C1=CC=CC=C1C1=CC=CC=C91)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and fluorene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl and fluorene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, in medicinal applications, it may interact with cellular receptors or enzymes, altering their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds:
N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-11,11-dimethyl-11H-benzo[b]fluoren-3-amine (EBL-C)
- Structure : Features a benzo[b]fluorenyl group instead of spirobi[fluoren].
- HOMO Level : -5.7 eV (deeper than spirobi[fluoren] derivatives).
- Performance : 5× longer device lifetime and 2% higher external quantum efficiency (EQE) compared to its 2-amine positional isomer (EBL-A) due to optimized charge balance .
N-([1,1'-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
- Structure : Biphenyl substitution at the 2-position instead of 4-position.
- Thermal Stability : $ T_g = 140^\circ \text{C} $, identical to the 4-biphenyl variant, but device LT90 (time to 90% luminance decay) improved to 70.5 hours in green OLEDs due to enhanced morphological stability .
7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA)
- Structure : Carbazole substituent replaces dimethylfluorenyl amine.
- Application : Dual bipolar host for red phosphorescent OLEDs, achieving 27.8 cd/A current efficiency, outperforming traditional CBP (13.7 lm/W) due to balanced hole/electron transport .
Table 1: Structural and Electronic Comparison
Device Performance in OLEDs
- Target Compound : Replacing TAPC ($ T_g = 79^\circ \text{C} $) with this spirobi[fluoren] derivative increased LT90 from <1 hour to 70.5 hours in green OLEDs while maintaining color purity .
- EBL-C vs. EBL-A : The 3-amine isomer (EBL-C) reduced efficiency roll-off to 7% at 3000 cd/m², compared to 15% for the 2-amine isomer (EBL-A), due to deeper HOMO improving hole injection .
- CzFA : Achieved 21.8 lm/W power efficiency in red OLEDs, 1.6× higher than CBP, attributed to its bipolar charge transport .
Table 2: OLED Performance Metrics
| Compound | EQE (%) | LT90 (hours) | Efficiency Roll-off (3000 cd/m²) | Luminance (cd/m²) |
|---|---|---|---|---|
| Target Compound | 18–22 | 70.5 | 10% | 1000–10,000 |
| EBL-C | 24 | 150 | 7% | 3000 |
| CzFA | N/A | N/A | N/A | 27.8 cd/A |
Thermal and Morphological Stability
- Spirobi[fluoren] Derivatives : Uniformly exhibit $ Tg > 140^\circ \text{C} $, reducing crystallization risks in OLEDs compared to TAPC ($ Tg = 79^\circ \text{C} $) .
- Benzo[b]fluoren Derivatives : While lacking spirobi[fluoren]’s rigidity, their deeper HOMO levels compensate by enhancing charge confinement .
Biological Activity
N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine is a synthetic compound notable for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1364602-88-9
- Molecular Formula : CHN
- Molecular Weight : 675.86 g/mol
- Purity : Typically >98% .
Biological Activity
Research has indicated that compounds like this compound exhibit various biological activities:
1. Anticancer Properties
Several studies have explored the anticancer potential of similar compounds within the spirobi[fluorene] class. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation and induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and death.
2. Antioxidant Activity
Compounds with similar structures have demonstrated significant antioxidant activity:
- Free Radical Scavenging : The presence of biphenyl and fluorene moieties contributes to their ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
3. Interaction with Biological Targets
The compound's structure suggests potential interactions with various biological targets:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in cancer progression and metabolism.
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
